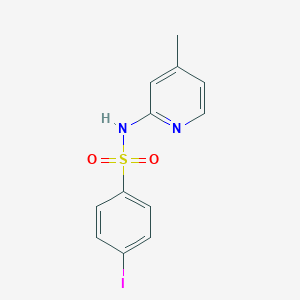![molecular formula C24H26F2O4 B273586 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as DFO, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DFO is a xanthene derivative, which is a class of organic compounds that are widely used in the synthesis of fluorescent dyes and indicators. In
作用机制
The mechanism of action of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its binding to calcium ions. The binding of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione to calcium ions leads to a conformational change in its structure, which results in a change in its fluorescence intensity. The binding of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione to calcium ions is reversible, which allows for real-time monitoring of calcium signaling in living cells.
Biochemical and Physiological Effects:
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to be membrane-permeable, which allows for its use in live-cell imaging experiments. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been used to study calcium signaling in various cell types, including neurons, muscle cells, and cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high selectivity for calcium ions. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione does not bind to other metal ions, making it an ideal tool for studying calcium signaling in living cells. Another advantage of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its high fluorescence intensity, which allows for real-time monitoring of calcium signaling in living cells. However, one limitation of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its short excitation wavelength, which can lead to autofluorescence and background noise in some experiments.
未来方向
There are several future directions for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One potential application of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is in the study of calcium signaling in disease states. Abnormal calcium signaling has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could be used to study the role of calcium signaling in these diseases and potentially identify new therapeutic targets. Another future direction for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is in the development of new fluorescent probes for imaging other biomolecules, such as proteins and lipids. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes.
Conclusion:
In conclusion, 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used as a fluorescent probe for imaging intracellular calcium ions and has minimal toxicity and high selectivity for calcium ions. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes. There are several future directions for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research, including the study of calcium signaling in disease states and the development of new fluorescent probes for imaging other biomolecules.
合成方法
The synthesis of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 2,4-difluoroanisole with tetramethylcyclohexenone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step to yield the final product. The synthesis method of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. Calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to selectively bind to calcium ions, leading to a change in its fluorescence intensity. This property of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione makes it an ideal tool for studying calcium signaling in living cells.
属性
产品名称 |
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
分子式 |
C24H26F2O4 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H26F2O4/c1-23(2)9-14(27)20-17(11-23)29-18-12-24(3,4)10-15(28)21(18)19(20)13-7-5-6-8-16(13)30-22(25)26/h5-8,19,22H,9-12H2,1-4H3 |
InChI 键 |
OTSDKEHLUSHVOQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)






![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)